Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine
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Overview
Description
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound that features a unique structure combining an isoxazole ring with a nitro group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves [3+2] cycloaddition reactions. One common method involves the reaction of nitrile oxides with alkenes or alkynes under mild conditions to form the isoxazole ring . The nitro group can be introduced through nitration reactions using reagents such as nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-phenylisoxazole: Shares the isoxazole ring and nitro group but lacks the hexahydro structure.
3-nitro-4-hydroxyisoxazoline: Similar nitro group but different ring structure.
Uniqueness
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is unique due to its hexahydroisoxazolo ring, which provides distinct chemical and physical properties compared to other nitroisoxazole derivatives.
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3aR)-3a-nitro-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C12H14N2O4/c15-13(16)12-7-4-8-17-14(12)18-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,12+/m1/s1 |
InChI Key |
WMICEKSBWQRKKM-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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